molecular formula C15H15NO B15203697 3-[4-(2-Aminocyclopropyl)phenyl]phenol

3-[4-(2-Aminocyclopropyl)phenyl]phenol

Cat. No.: B15203697
M. Wt: 225.28 g/mol
InChI Key: DSOJSZXQRJGBCW-UHFFFAOYSA-N
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Description

4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a biphenyl core with an aminocyclopropyl group and a hydroxyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol may involve large-scale Suzuki-Miyaura coupling reactions followed by cyclopropanation and hydroxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol is unique due to its combination of a biphenyl core, an aminocyclopropyl group, and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-[4-(2-aminocyclopropyl)phenyl]phenol

InChI

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2

InChI Key

DSOJSZXQRJGBCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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